1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-chlorophenylsulfonyl and thiophen-2-yl groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce the 2-chlorophenylsulfonyl group onto the piperidine ring.
Palladium-catalyzed coupling reactions: These reactions are often employed to attach the thiophen-2-yl group to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 2-chlorophenylsulfonyl group can be reduced to the corresponding sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the 2-chlorophenylsulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine: Similar structure but with a bromine atom instead of chlorine.
1-((2-Chlorophenyl)sulfonyl)-4-(furan-2-yl)piperidine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 2-chlorophenylsulfonyl and thiophen-2-yl groups on the piperidine ring can result in distinct reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDDUQNAPJNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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